4,4-Diphenyl-3-butenoic acid
Description
Properties
IUPAC Name |
4,4-diphenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHWSQUSKFMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324721 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-88-6 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diphenyl-but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Synthesis via Stobbe Condensation
The Stobbe condensation is a traditional method for synthesizing α,β-unsaturated carboxylic acids. For 4,4-diphenyl-3-butenoic acid, this involves reacting benzophenone derivatives with diethyl succinate under basic conditions. A representative procedure includes:
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Reagents : Benzophenone, diethyl succinate, sodium ethoxide.
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Conditions : Reflux in anhydrous ethanol (6–8 hours).
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Mechanism : Base-induced condensation forms a half-ester intermediate, which undergoes hydrolysis and decarboxylation .
Key Data :
This method is limited by moderate yields and the need for strong bases, complicating large-scale production.
Catalytic Carbonylation of Propargyl Alcohols
Palladium-catalyzed carbonylation offers a modern alternative. The reaction utilizes propargyl alcohols and carbon monoxide under high pressure:
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Catalyst System : PdCl₂/PPh₃ (1:4 molar ratio).
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Conditions : 100–150°C, 300–600 bar CO pressure, toluene solvent .
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Mechanism : Oxidative addition of CO to Pd(0) generates acylpalladium intermediates, followed by alkene insertion .
Key Data :
This method is highly efficient but requires specialized equipment for high-pressure conditions.
Palladium-Catalyzed Cross-Coupling
A scalable route involves cross-coupling of cinnamyl derivatives with aryl halides:
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Reagents : 3-Bromopropene, diphenylzinc, Pd(PPh₃)₄.
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Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with diphenylzinc .
Key Data :
This method is favored for its regioselectivity and compatibility with diverse aryl groups.
Visible-Light-Promoted Hydrocarboxylation
Recent advances employ photoredox catalysis for carboxylation of allenes:
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Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆ (5 mol%).
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Conditions : Blue LED (450 nm), CO₂ atmosphere, DMSO solvent .
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Mechanism : Photoexcited Ir(III) generates a carboxyl radical, which adds to the allene .
Key Data :
While eco-friendly, this method requires optimization for industrial adoption.
Hydrolysis of 4,4-Diphenyl-3-butenenitrile
A two-step industrial process involves:
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Synthesis of 4,4-diphenyl-3-butenenitrile :
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Acid Hydrolysis :
Advantages :
Friedel-Crafts Alkylation of γ-Butyrolactones
A patented method (US4777288A) employs Friedel-Crafts alkylation :
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Lactone Formation : 4-Hydroxybutanoic acid → γ-butyrolactone.
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Alkylation : React with benzene/AlCl₃ to install the second phenyl group .
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Stobbe Condensation | 70–75 | Low | Moderate | High (strong bases) |
| Carbonylation | 85–90 | High | Low | Moderate |
| Cross-Coupling | 88–92 | Moderate | High | Low |
| Photoredox | 58–62 | High | Low | Low |
| Nitrile Hydrolysis | 75–80 | Low | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4,4-diphenylbutanoic acid.
Reduction: Formation of 4,4-diphenylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4,4-Diphenyl-3-butenoic acid serves as a crucial building block in organic synthesis. It can be transformed into various derivatives that are useful in synthesizing complex molecules.
Research indicates that this compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM), which is vital for the bioactivation of peptide hormones. This inhibition has potential implications in:
- Anti-inflammatory Properties : It has been shown to inhibit the growth of certain cancer cells, including ras-mutated epithelial and lung carcinoma cells .
- Histone Deacetylase Inhibition : The compound increases acetylation levels of histones, which can affect gene expression and tumorigenesis .
Medicinal Chemistry
Studies have explored the anti-tumorigenic properties of this compound, particularly its role as an HDAC inhibitor. This activity suggests potential applications in cancer therapy .
Industrial Applications
In industrial settings, this compound is utilized for:
- Synthesis of Fine Chemicals : It is employed in the production of various pharmaceuticals and fine chemicals due to its unique structural characteristics.
- Coordination Chemistry : Acts as a ligand in coordination complexes, enhancing the reactivity and selectivity of chemical reactions.
Case Study 1: Inhibition of PAM
A study demonstrated that this compound significantly inhibits PAM activity, leading to reduced bioactivation of peptide hormones. This effect was observed through enzyme assays and cellular models where the compound inhibited hormone production in a dose-dependent manner.
Case Study 2: Anti-Cancer Activity
Research published in PubMed highlighted that this compound exhibits anti-cancer properties by inhibiting HDAC enzymes. The study compared its effectiveness with known HDAC inhibitors and found it to have promising results against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-3-butenoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, leading to reduced bioactivation of peptide hormones. Additionally, it has been shown to inhibit histone deacetylase enzymes, resulting in increased acetylation levels of histone proteins and exhibiting anti-tumorigenic effects .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 4,4-Diphenyl-3-butenoic acid
- CAS Number : 7498-88-6
- Molecular Formula : C₁₆H₁₄O₂
- Molecular Weight : 238.28 g/mol
- Synonyms: 3-Butenoic acid, 4,4-diphenyl; 4,4-Diphenylbut-3-enoic acid .
However, the compound is described as stable under recommended storage conditions (sealed, dry, and cool environments) .
Synthesis this compound is synthesized via palladium-catalyzed reactions. A representative method involves tris(dibenzylideneacetone)dipalladium(0) and nixantphos in toluene under inert conditions, achieving a 96% yield .
It is commercially available through suppliers like Sigma-Aldrich and American Custom Chemicals Corporation .
Comparison with Structurally Similar Compounds
The following table compares this compound with caffeic acid (3,4-dihydroxybenzeneacrylic acid) and bisphenol A (BPA), highlighting structural, functional, and applicative differences.
| Parameter | This compound | Caffeic Acid | Bisphenol A (BPA) |
|---|---|---|---|
| Structure | Two phenyl groups on a butenoic acid | Propenoic acid with 3,4-dihydroxy phenyl | Two phenol groups linked by a propane |
| Functional Groups | Carboxylic acid, alkene | Carboxylic acid, catechol (diol) | Hydroxyl groups |
| Molecular Formula | C₁₆H₁₄O₂ | C₉H₈O₄ | C₁₅H₁₆O₂ |
| Applications | Synthetic intermediate | Antioxidant, food/cosmetic ingredient | Polycarbonate plastics, epoxy resins |
| Safety Profile | Irritant (skin, eyes, respiratory) | Generally recognized as safe (GRAS) | Endocrine disruptor (restricted in products) |
| Commercial Availability | Limited suppliers (e.g., Sigma-Aldrich) | Widely available for research | Global production (phased out in some uses) |
| Regulatory Status | No specific restrictions | Approved for food additives | Banned in baby products (EU, US) |
Key Observations:
BPA’s di-phenol structure enables polymerization, whereas the carboxylic acid group in this compound limits its use to synthetic intermediates .
Applications: Caffeic acid is extensively used in pharmacology and food science due to its antioxidant properties . BPA’s historical dominance in plastics contrasts with this compound’s niche role in organic synthesis .
Biological Activity
4,4-Diphenyl-3-butenoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14O2
- IUPAC Name : 4,4-diphenylbut-3-enoic acid
The compound features a butenoic acid backbone with two phenyl groups attached to the third carbon. This unique structure contributes to its distinct reactivity and biological activity compared to related compounds.
This compound exhibits several biological effects through its interaction with various molecular targets:
- Inhibition of Enzymes : It is known to inhibit peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme critical for the bioactivation of peptide hormones. This inhibition can lead to altered hormone activity and has implications in inflammatory responses .
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylase (HDAC) enzymes, resulting in increased acetylation of histones. This effect is associated with anti-tumorigenic properties, as it can influence gene expression related to cell cycle regulation and apoptosis .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. Its ability to modulate peptide hormone activity suggests potential applications in treating inflammatory diseases. For instance, studies have demonstrated that it can inhibit the growth of certain cancer cell lines, particularly those with ras mutations, by affecting signaling pathways involved in inflammation and cell proliferation .
Antifungal Activity
The compound has also been investigated for its antifungal properties. In vitro studies have shown that it effectively inhibits the growth of various fungal pathogens, including Colletotrichum orbiculare and Magnaporthe grisea. At concentrations above 10 µg/mL, it demonstrated protective effects comparable to commercial fungicides .
Study on Cancer Cell Lines
A study published in 2015 highlighted the effects of 4-phenyl-3-butenoic acid (a related compound) on human lung carcinoma cells. It was found that this compound increased histone acetylation levels in a dose-dependent manner while inhibiting cell growth. The results suggest that similar mechanisms may be applicable to this compound .
Agricultural Applications
In agricultural research, the antifungal effects of this compound were explored for crop protection. A concentration of 100 µg/mL was effective in suppressing anthracnose development on cucumber plants. This study indicates its potential use as a natural fungicide in sustainable agriculture practices .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 4-Phenyl-3-butenoic Acid | Inhibits PAM; anti-inflammatory | One phenyl group; less potent than 4,4-Diphenyl |
| 3-Butenoic Acid | Lacks significant biological activity | No phenyl groups; simpler structure |
| 4,4-Diphenylbutanoic Acid | Similar but saturated | No double bond; different reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
